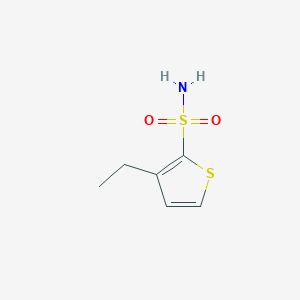

3-Ethylthiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

142294-58-4 |

|---|---|

Molecular Formula |

C6H9NO2S2 |

Molecular Weight |

191.3 g/mol |

IUPAC Name |

3-ethylthiophene-2-sulfonamide |

InChI |

InChI=1S/C6H9NO2S2/c1-2-5-3-4-10-6(5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |

InChI Key |

PNEQIBCAAUVHNU-UHFFFAOYSA-N |

SMILES |

CCC1=C(SC=C1)S(=O)(=O)N |

Canonical SMILES |

CCC1=C(SC=C1)S(=O)(=O)N |

Synonyms |

2-Thiophenesulfonamide,3-ethyl-(9CI) |

Origin of Product |

United States |

Chemical Derivatization and Structure Activity Relationship Sar Investigations of 3 Ethylthiophene 2 Sulfonamide Analogues

Strategies for Functional Group Diversification on the Thiophene (B33073) Ring

The thiophene ring of 3-ethylthiophene-2-sulfonamide serves as a versatile platform for introducing a variety of functional groups to modulate the molecule's physicochemical properties and biological interactions.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic moieties onto the thiophene ring has been a key strategy to enhance biological activity. These substituents can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. For instance, the synthesis of 5-arylthiophene-2-sulfonamide derivatives has been achieved through Suzuki cross-coupling reactions, demonstrating the feasibility of incorporating diverse aryl groups at the 5-position of the thiophene ring. researchgate.net This approach allows for the exploration of a wide chemical space and the fine-tuning of the molecule's electronic and steric properties.

Similarly, the incorporation of a 3-phenyl substituent on the thiophene-2-sulfonamide (B153586) core has been explored in the development of inhibitors for antiapoptotic Bcl-2 family proteins. nih.gov These modifications highlight the importance of the thiophene ring as a scaffold for presenting aromatic groups that can interact with specific binding pockets in target proteins. The synthesis of such derivatives often involves palladium-catalyzed cross-coupling reactions, which offer a robust and versatile method for C-C bond formation. researchgate.net

Halogenation and Alkyl Substitution Effects

The introduction of halogens and alkyl groups to the thiophene ring can significantly influence the lipophilicity, metabolic stability, and binding affinity of this compound analogues. Halogenation, for example, can alter the electronic distribution within the thiophene ring and introduce new potential binding interactions. The preparation of halo-substituted alkylthiophenes is a well-established area of thiophene chemistry, providing a toolbox for synthetic modifications. jcu.edu.au

Alkyl substitutions can impact the molecule's conformational flexibility and hydrophobic interactions. The effect of alkyl chain length and branching on the supramolecular organization of thiophene-based oligomers has been studied, revealing that these seemingly minor modifications can have a profound impact on solid-state packing and, by extension, biological activity. bohrium.com

Modifications of the Sulfonamide Nitrogen and its Substituents

The sulfonamide functional group is a critical pharmacophore, and modifications to the sulfonamide nitrogen and its substituents offer another avenue for optimizing the properties of this compound analogues. researchgate.net

N-Alkyl and N-Substituted Amide Analogues

N-alkylation of the sulfonamide nitrogen can modulate the hydrogen-bonding capacity and lipophilicity of the molecule. The synthesis of N-alkyl sulfonamides is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. researchgate.net Stereoconvergent Negishi cross-couplings have been successfully employed for the synthesis of enantioenriched benzylic sulfonamides, where the nitrogen of the sulfonamide can bear either an alkyl or an aryl substituent with minimal impact on yield or enantiomeric excess. acs.org

Furthermore, the conversion of the sulfonamide to N-substituted amide analogues introduces additional points for diversification. The development of practical and general methods for the synthesis of N-acylsulfenamides from amides and N-thiosuccinimide derivatives has expanded the toolkit for such modifications. nih.gov

Rational Design Principles for Modulating Molecular Interactions and Bioactivity

The rational design of this compound analogues is guided by an understanding of the molecular interactions that govern their bioactivity. Structure-based drug design methodologies are employed to identify and optimize interactions with target proteins. nih.govgoogle.com

Computational studies, including theoretical calculations of geometric parameters and molecular orbitals, provide insights into the stability and reactivity of thiophene sulfonamide derivatives. semanticscholar.org These studies can help in predicting the effects of substitutions on the electronic properties of the molecule. For example, the nature of S-N bonding in sulfonamides has been investigated using sulfur K-edge X-ray absorption spectroscopy and density functional theory, revealing that electrostatic repulsion is a dominant force affecting rotational barriers. chemrxiv.org

Structure-activity relationship (SAR) studies on related scaffolds, such as benzo[b]thiophene-2-sulfonamide derivatives, have identified key structural features responsible for potent and selective inhibition of biological targets. nih.gov These findings can be extrapolated to guide the design of novel this compound analogues with improved activity and selectivity. The ultimate goal is to leverage these design principles to create molecules with optimized interactions within the binding site of the target protein, leading to enhanced biological efficacy.

Impact of Structural Isomerism and Stereochemistry on Ligand-Target Recognition

Structural isomerism, particularly positional isomerism, plays a significant role in the activity of thiophene-based compounds. The specific placement of substituents on the thiophene ring dictates the molecule's electronic properties and three-dimensional shape, which in turn affects how it fits into a target's binding site. Research into thiophene-based inhibitors of the voltage-gated potassium channel KV1.3 has demonstrated the critical nature of substituent positioning. In this study, a comparison between compounds with a 2-thiophene scaffold and a 3-thiophene scaffold revealed a complete divergence in their selectivity profiles. This highlights that even a subtle shift in the core scaffold's substitution pattern can drastically alter the ligand's interaction with off-target proteins, thereby modifying its selectivity. mdpi.com

While this compound itself is not chiral, the introduction of chiral centers into its analogues through derivatization would bring stereochemistry into consideration. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological profiles. biomedgrid.com One enantiomer might produce the desired therapeutic effect, while the other could be less active, inactive, or even toxic. biomedgrid.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the distinct 3D shapes of each enantiomer. For example, in the case of the β-blocker propranolol, the S(-) enantiomer is significantly more active than its R(+) counterpart. biomedgrid.com Therefore, if derivatives of this compound were synthesized to include chiral centers, the separation and individual testing of each stereoisomer would be a crucial step in understanding their ligand-target recognition and establishing a clear structure-activity relationship.

Table 1: Impact of Positional Isomerism on KV1.3 Channel Inhibitor Selectivity

| Scaffold Type | Key Structural Feature | Observed Selectivity Profile | Reference |

|---|---|---|---|

| 2-Thiophene Scaffold | Substituents attached to a thiophene-2-carboxamide core | Lacked selectivity against related KV1.x channels | mdpi.com |

| 3-Thiophene Scaffold | Substituents attached to a thiophene-3-carboxamide (B1338676) core | Showed the best selectivity profile with no significant inhibition of other tested KV1.x channels | mdpi.com |

Scaffold-Hopping and Lead Optimization Strategies

Scaffold-hopping and lead optimization are crucial strategies in medicinal chemistry aimed at discovering novel compounds with improved efficacy, selectivity, and pharmacokinetic properties. nih.govbhsai.org Scaffold-hopping involves modifying the central core structure of a known active compound to identify new, structurally distinct chemotypes that retain or improve upon the desired biological activity. mdpi.com Lead optimization focuses on systematically modifying a promising lead compound to enhance its drug-like properties.

A prominent application of scaffold-hopping is the use of a thiophene ring as a bioisosteric replacement for a benzene (B151609) ring. nih.gov This strategy is employed to modulate a compound's metabolic stability, solubility, and binding interactions. researchgate.netcambridgemedchemconsulting.com An exemplary case is the development of the migraine therapeutic, Pizotifen, from the antihistamine Cyproheptadine, where the replacement of a phenyl ring with a thiophene ring resulted in an altered and more beneficial pharmacological profile. nih.govbhsai.org

In a more recent example, a scaffold-hopping strategy was applied to the natural alkaloid deoxyvasicinone. Researchers replaced its benzene ring with a thiophene ring to synthesize a series of tricyclic thieno[3,2-d]pyrimidines. While the original alkaloids showed only modest anticancer activity, the new thiophene-containing analogues demonstrated significantly more potent and selective cytotoxicity against cervical (HeLa) and colon (HT-29) cancer cell lines. mdpi.com This success underscores how a core scaffold modification can unlock substantial improvements in biological activity.

Lead optimization often involves addressing specific liabilities in a lead compound, such as toxicity or poor pharmacokinetics. In the development of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), researchers started with potent lead compounds based on a piperidine-substituted thiophene[3,2-d]pyrimidine core. nih.gov A key optimization step was to replace a potentially toxic sulfonamide group with a dimethylphosphine (B1204785) oxide moiety. This bioisosteric replacement was chosen to improve solubility and reduce toxicity while maintaining the necessary hydrogen bonding interactions within the enzyme's binding pocket. The resulting analogue not only retained high antiviral potency but also showed an improved safety and pharmacokinetic profile, identifying it as a promising drug candidate. nih.gov

Table 2: Examples of Scaffold-Hopping and Lead Optimization in Thiophene-Containing Compounds

| Strategy | Original Scaffold/Compound | New Scaffold/Compound | Therapeutic Area | Improvement/Outcome | Reference |

|---|---|---|---|---|---|

| Scaffold Hopping | Deoxyvasicinone (Benzene ring) | Thieno[3,2-d]pyrimidine (Thiophene ring) | Anticancer | Significantly more potent and selective cytotoxicity | mdpi.com |

| Scaffold Hopping | Cyproheptadine (Phenyl ring) | Pizotifen (Thiophene ring) | Antihistamine / Migraine | Altered pharmacological profile, effective for migraine | nih.govbhsai.org |

| Lead Optimization | Thiophene[3,2-d]pyrimidine with sulfonamide | Thiophene[3,2-d]pyrimidine with dimethylphosphine oxide | Anti-HIV (NNRTI) | Improved solubility, reduced toxicity, retained potency | nih.gov |

Computational and Theoretical Studies of 3 Ethylthiophene 2 Sulfonamide and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target, typically a protein, to form a stable complex. semanticscholar.orgrjb.ro This method is instrumental in understanding the binding mechanisms of thiophene (B33073) sulfonamide derivatives and is widely used in rational drug design. semanticscholar.orgnih.gov For instance, docking studies on thiophene-based sulfonamides have been crucial in evaluating their potential as inhibitors for various enzymes, including carbonic anhydrases. researchgate.netnih.gov

A primary goal of molecular docking is to predict the binding pose of a ligand within the active site of a protein and to characterize the non-covalent interactions that stabilize the complex. semanticscholar.orgresearchgate.net Studies on various sulfonamide derivatives reveal that their binding is often governed by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. acs.orgnih.govmdpi.com

For example, in studies with thiophene sulfonamide analogues, the sulfonamide group frequently plays a critical role, forming hydrogen bonds with key amino acid residues in the protein's active site. nih.govacs.org The thiophene ring and its substituents, such as the ethyl group in 3-Ethylthiophene-2-sulfonamide, typically engage in hydrophobic interactions with nonpolar residues, anchoring the ligand in the binding pocket. nih.govresearchgate.net Docking simulations of thiophene carboxamide derivatives into the tubulin-binding pocket have shown the formation of key hydrogen bonds and multiple hydrophobic interactions that are crucial for their biological activity. mdpi.com Similarly, docking of 3-phenylthiophene-2-sulfonamide derivatives into the BH3-binding groove of Bcl-xL, an antiapoptotic protein, has helped elucidate their mode of action. nih.gov The precise orientation and interactions predicted by these simulations provide a structural basis for the observed biological activity and guide further chemical modifications to enhance potency.

Table 1: Predicted Interactions for Thiophene Sulfonamide Derivatives with Target Proteins

| Compound Class | Target Protein | Key Predicted Interactions |

| Thiophene Sulfonamides | Human Carbonic Anhydrase I/II | Hydrogen bonds via sulfonamide group; Hydrophobic interactions with thiophene ring. nih.gov |

| Thiophene Carboxamides | Tubulin | Hydrogen bonds with C-tubulin and D-tubulin; Hydrophobic interactions. mdpi.com |

| 3-Phenylthiophene-2-sulfonamides | Bcl-xL | Binding within the BH3-binding groove. nih.gov |

| General Sulfonamides | Dihydropteroate (B1496061) Synthase (DHPS) | Hydrogen bonding, ionic, and π-π interactions with binding pocket residues. researchgate.net |

Molecular docking programs employ scoring functions to estimate the binding affinity of a ligand to its target, typically expressed as a binding energy score (e.g., in kcal/mol). semanticscholar.org These scores allow for the ranking of different compounds, prioritizing those with the most favorable predicted binding energies for synthesis and experimental testing. nih.gov

In the development of novel inhibitors, a series of analogues of a lead compound are often designed and docked into the target protein. For thiophene sulfonamide derivatives, studies have shown that docking scores can range from -6 to -12 kcal/mol, with more negative scores indicating stronger predicted binding. researchgate.netnih.gov For instance, when evaluating a series of thienopyrimidine-sulfonamide hybrids as potential antibacterial agents, docking scores were successfully used to identify compounds with the highest binding affinity for the dihydrofolate reductase (DHFR) enzyme. nih.gov This ranking helps to streamline the drug discovery process by focusing resources on the most promising candidates. colab.ws The calculated binding affinity is a key parameter used to compare and select potential drug candidates for further investigation. rjb.ro

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. nih.govmdpi.com This technique is crucial for assessing the stability of the predicted binding poses and understanding the conformational flexibility of both the ligand and the protein. researchgate.netnih.gov

MD simulations are widely used to evaluate the stability of a protein-ligand complex in a simulated physiological environment. researchgate.netrutgers.edu A key metric analyzed is the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. mdpi.com A stable RMSD value over time suggests that the complex has reached equilibrium and that the ligand remains securely bound in the active site. pubcompare.ai

Simulations of sulfonamide inhibitors bound to their target enzymes have been used to examine the conformational and dynamic properties of the bound ligands. researchgate.net These studies reveal how the ligand-enzyme contacts evolve, providing a more complex and accurate picture of the binding event than static models alone. researchgate.netfrontiersin.org For protein-ligand complexes involving thiophene derivatives, MD simulations have been used to confirm the stability of docking poses and to analyze the dynamic interactions that contribute to binding. mdpi.comresearchgate.net

Table 2: Key Parameters Analyzed in MD Simulations of Protein-Ligand Complexes

| Parameter | Description | Implication for Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD value indicates the complex is stable. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Highlights flexible or rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds indicate stable and important interactions. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg suggests the protein's overall fold is maintained upon binding. |

Water molecules within a protein's binding pocket can play a critical role in mediating ligand binding. researchgate.net Computational methods, often coupled with MD simulations, can predict the location of these structurally important water molecules. The displacement of these "unhappy" or high-energy water molecules from a hydrophobic pocket upon ligand binding can be a significant driving force for the binding affinity. researchgate.net

This process can lead to an enthalpically favorable contribution to the binding energy as the displaced water molecules form more stable interactions in the bulk solvent. researchgate.net Conversely, a ligand that can effectively mimic the interactions of a tightly bound "bridging" water molecule, forming hydrogen bonds with both the protein and the ligand, can also achieve high affinity. Understanding the hydration landscape of the binding pocket is therefore essential for designing potent inhibitors like this compound derivatives. researchgate.net

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. pku.edu.cn It has become an invaluable tool for calculating a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic parameters. mdpi.comresearchgate.net For thiophene sulfonamide derivatives, DFT calculations provide fundamental insights into their structural and electronic characteristics. mdpi.comnih.gov

DFT is used to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry. mdpi.com This provides accurate theoretical values for bond lengths and angles, which can be compared with experimental data if available. researchgate.netmdpi.com

Furthermore, DFT is employed to calculate key electronic properties that govern a molecule's reactivity and stability. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter; a larger gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.netmdpi.com For a series of thiophene sulfonamide derivatives, DFT calculations have shown that the HOMO-LUMO energy gap can range from 3.44 to 4.65 eV, indicating good stability. mdpi.com

Another useful application of DFT is the calculation of the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. nih.gov These detailed electronic analyses are fundamental to predicting how molecules like this compound will interact with biological targets and other molecules. rdd.edu.iqmdpi.commdpi.com

Table 3: Electronic Properties of Thiophene Sulfonamide Derivatives from DFT Studies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

| Thiophene Sulfonamide Derivative 1 | -7.01 | -1.41 | 5.60 | nih.gov |

| Thiophene Sulfonamide Derivative 2 | -6.89 | -2.24 | 4.65 | mdpi.com |

| Thiophene Sulfonamide Derivative 3 | -6.55 | -3.11 | 3.44 | mdpi.com |

| 5-Aryl Thiophene Derivative (4b) | -6.37 | -1.77 | 4.60 | nih.gov |

| 5-Aryl Thiophene Derivative (4f) | -5.92 | -1.93 | 3.99 | nih.gov |

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Electronic structure calculations, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights into the electron-donating and electron-accepting capabilities of a compound.

In a computational study of a series of thiophene sulfonamide derivatives, the HOMO and LUMO energies were calculated using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. The isodensity surfaces of the frontier molecular orbitals (FMOs) revealed that the electronic cloud is generally spread over the entire molecule, with significant localization on the phenyl and thiophene rings. mdpi.com The presence of different substituents on the thiophene or phenyl ring can modulate the electronic properties. For instance, electron-withdrawing groups can alter the distribution of the FMOs. mdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the chemical stability of a molecule. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. For the studied thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44 to 4.65 eV, indicating good stability of these compounds. mdpi.com While specific data for this compound is not detailed in this particular study, the trends observed for other 3-substituted derivatives provide a strong indication of its likely electronic characteristics.

Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for Representative Thiophene Sulfonamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 1 | -6.45 | -1.84 | 4.61 |

| Derivative 2 | -6.99 | -2.42 | 4.57 |

| Derivative 3 | -6.87 | -2.22 | 4.65 |

| Derivative 7 | -6.55 | -3.11 | 3.44 |

Data sourced from a computational study on thiophene sulfonamide derivatives. mdpi.com

Vibrational Spectroscopy Predictions (e.g., Infrared Spectra)

Vibrational spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. Theoretical calculations can predict the infrared (IR) spectra of compounds, which can then be compared with experimental data to confirm the molecular structure.

Theoretical IR spectra for a series of thiophene sulfonamide derivatives have been calculated, and the vibrational modes associated with specific functional groups have been assigned. mdpi.com The absence of imaginary frequencies in the calculated spectra confirms that the optimized geometries correspond to true energy minima on the potential energy surface. researchgate.net

Key vibrational modes for thiophene sulfonamides include:

N-H vibrations: The NH₂ group of the sulfonamide moiety gives rise to characteristic bands. Antisymmetric and symmetric stretching vibrations are typically observed in the high-frequency region. Scissoring, wagging, and deformation vibrations of the H-N-H group appear at lower frequencies, generally in the range of 1580–1600 cm⁻¹. mdpi.com

S=O vibrations: The sulfonamide group is characterized by strong antisymmetric and symmetric stretching vibrations of the S=O bonds.

C-C and C-H vibrations: The thiophene and any phenyl rings exhibit characteristic C-C stretching vibrations within the rings, typically in the 1550–1655 cm⁻¹ range. mdpi.com Aromatic C-H stretching vibrations are also identifiable.

Table 2: Calculated Vibrational Frequency Ranges for Key Functional Groups in Thiophene Sulfonamide Derivatives

| Functional Group | Vibrational Mode | Calculated Frequency Range (cm⁻¹) |

| N-H (Sulfonamide) | Antisymmetric Stretch | 3590–3600 |

| N-H (Sulfonamide) | Scissoring/Wagging | 1580–1600 |

| C-C (Thiophene Ring) | Stretch | 1590–1655 |

| C-C (Phenyl Ring) | Stretch | 1550–1650 |

Data sourced from a computational study on thiophene sulfonamide derivatives. mdpi.com

Geometrical Parameters and Conformational Preferences

The three-dimensional structure of a molecule, including its bond lengths, bond angles, and dihedral angles, is crucial for its interaction with biological targets. Computational methods can accurately predict these geometrical parameters.

For a series of thiophene sulfonamide derivatives, geometrical parameters were calculated using DFT. The calculated intramolecular distances for the S=O and S-NH₂ bonds in the sulfonamide group were found to be in the ranges of 1.45–1.46 Å and 1.67–1.68 Å, respectively. mdpi.com The bond lengths within the thiophene ring, specifically S₁–C₂ and C₅–S₁, were calculated to be between 1.73 Å and 1.75 Å. mdpi.com

Table 3: Selected Calculated Geometrical Parameters for Thiophene Sulfonamide Derivatives

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S=O (Sulfonamide) | 1.45 - 1.46 Å |

| Bond Length | S-NH₂ (Sulfonamide) | 1.67 - 1.68 Å |

| Bond Length | S₁–C₂ (Thiophene) | 1.73 - 1.75 Å |

| Bond Angle | O=S=O (Sulfonamide) | 120.46 - 121.18° |

| Bond Angle | S₁–C₂–C₃ (Thiophene) | 110.84 - 112.44° |

Data sourced from a computational study on thiophene sulfonamide derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent molecules.

While a specific QSAR model for this compound was not found, studies on other sulfur-containing sulfonamide derivatives have highlighted key molecular descriptors that are often correlated with their biological activity, such as anticancer properties. nih.gov These descriptors can be electronic, steric, or hydrophobic in nature.

In QSAR modeling of sulfur-containing anticancer compounds, important predictors of activity have been identified as:

Molecular Mass and Volume: These descriptors relate to the size and bulk of the molecule.

Polarizability and Electronegativity: These electronic descriptors influence how a molecule interacts with its biological target.

Partition Coefficient (logP): This descriptor is a measure of the hydrophobicity of a compound, which affects its ability to cross cell membranes.

Presence of Specific Bonds: The frequency of certain chemical bonds, such as C-N or N-N, can also be a significant factor. nih.gov

Ligand-based drug design utilizes the information from a set of known active molecules to develop a pharmacophore model. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. The computational data on the electronic structure and geometry of this compound and its derivatives can be used to develop such pharmacophore models, aiding in the design of new thiophene sulfonamides with potentially enhanced therapeutic effects. The knowledge gained from these computational studies provides a solid foundation for the rational design and optimization of this promising class of compounds. nih.gov

Molecular Mechanisms of Action and Biochemical Pathway Modulation

Enzyme Inhibition Profiles and Mechanistic Elucidation

The thiophene-sulfonamide scaffold is a well-established pharmacophore known to interact with a variety of enzymes. The mechanisms of these interactions are diverse, ranging from direct competition at the active site to allosteric modulation.

The primary and most extensively studied mechanism of action for sulfonamide-based compounds is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. nih.govnih.govpatsnap.com This pathway is critical for the production of nucleotides, which are the building blocks of DNA and RNA. patsnap.com Bacteria must synthesize their own folate, whereas humans acquire it from their diet, making DHPS an excellent target for selective antimicrobial agents. patsnap.com

Sulfonamides, including thiophene (B33073) derivatives, act as substrate mimics of para-aminobenzoic acid (pABA), the natural substrate for DHPS. nih.govpatsnap.com Due to their structural and electronic similarity to pABA, these inhibitors bind to the enzyme's active site, preventing pABA from binding and thereby halting the synthesis of dihydropteroate, a precursor to folic acid. nih.gov This competitive inhibition effectively starves the bacteria of necessary folates, resulting in a bacteriostatic effect. nih.gov Molecular docking studies have confirmed the binding affinity of thiophene-sulfonamide conjugates against DHPS. utrgv.edu

Table 1: Examples of Sulfonamide Inhibitors of Dihydropteroate Synthetase (DHPS)

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Mechanism of Action |

|---|---|---|---|

| Sulfadiazine | E. coli DHPS | 2.5 x 10⁻⁶ M nih.gov | Competitive |

| 4,4′-Diaminodiphenylsulfone (DDS) | E. coli DHPS | 5.9 x 10⁻⁶ M nih.gov | Competitive |

| Thiophene-Sulfonamide Conjugates | DHPS | Data not specified utrgv.edu | Competitive (based on docking studies) utrgv.edu |

Beyond direct competitive inhibition, the thiophene scaffold is found in molecules that act as allosteric modulators. nih.govwikipedia.orgresearchgate.net Allosteric modulators bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site. wikipedia.org This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand at the orthosteric site. wikipedia.org

This can result in either positive allosteric modulation (PAM), which enhances the effect of the native ligand, or negative allosteric modulation (NAM), which diminishes it. frontiersin.org For instance, certain thiophene derivatives have been identified as positive allosteric modulators of the GABAB receptor and the A1 adenosine (B11128) receptor. researchgate.netfrontiersin.org This capability suggests that 3-Ethylthiophene-2-sulfonamide could potentially exert effects not just through active-site inhibition but also by modulating the activity of key receptors or enzymes through allosteric mechanisms, although specific targets for this action have not been identified.

Irreversible inhibition occurs when an inhibitor forms a stable, covalent bond with its target protein, permanently inactivating it. wuxiapptec.com This mechanism typically requires the inhibitor to possess a reactive electrophilic group, often referred to as a "warhead," which can form a bond with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) on the target protein. nih.govresearchgate.net

Examples of such warheads include vinyl sulfones, sulfonyl fluorides, and acrylamides. researchgate.netnih.gov The structure of this compound, in its native form, lacks a suitable electrophilic warhead for forming an irreversible covalent adduct under physiological conditions. Its interactions, particularly the well-documented competitive inhibition at DHPS, are based on reversible, non-covalent binding. Therefore, this compound is not expected to function as an irreversible covalent inhibitor unless it is specifically derivatized to include a reactive functional group.

The modulation of enzyme activity by this compound and related compounds is primarily achieved through direct interactions within the enzyme's active site. As discussed, the inhibition of DHPS is a classic example where the sulfonamide moiety binds in the pABA pocket. nih.gov The negatively charged oxygen atoms of the sulfonyl group are positioned to mimic the carboxyl group of pABA, while the thiophene ring can engage in hydrophobic interactions within the binding pocket. nih.gov

In addition to DHPS, thiophene-2-sulfonamide (B153586) derivatives have been shown to competitively inhibit other enzymes, such as lactoperoxidase, further demonstrating their capacity to interact with and block enzyme active sites. nih.gov In one study, 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) was found to be a potent competitive inhibitor of lactoperoxidase with a Ki value of 2 ± 0.6 nM. nih.gov Conversely, some studies on thiophene-based sulfonamides as inhibitors of human carbonic anhydrase isoenzymes I and II have suggested a noncompetitive mode of inhibition, indicating that the compounds may interact at a site distinct from the catalytic active site in those specific enzymes. nih.govresearchgate.net

Modulation of Key Cellular Signaling Pathways

The influence of thiophene-containing compounds extends to the regulation of complex intracellular signaling networks that are fundamental to cell fate decisions, such as proliferation, survival, and metabolism.

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. nih.govmdpi.com Its aberrant activation is a hallmark of many human cancers, making it a major target for therapeutic development. nih.govnih.gov The pathway is initiated by the activation of PI3K, a lipid kinase that phosphorylates PIP2 to generate PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt. nih.gov Akt then phosphorylates a multitude of downstream targets, including the mTOR complex (mammalian target of rapamycin), a master regulator of protein synthesis and cell growth. nih.govnih.gov

Several studies have demonstrated that compounds featuring a thiophene core are potent and selective inhibitors of PI3K. nih.govnih.govmdpi.com Through structure-based drug design, tetra-substituted thiophenes have been developed that exhibit subnanomolar inhibitory potency against the PI3Kα isoform and high selectivity over the related mTOR kinase. nih.govresearchgate.net These compounds function by occupying the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of its lipid substrate and thereby blocking the entire downstream signaling cascade. nih.gov The demonstrated activity of these thiophene derivatives suggests that this compound could potentially modulate this critical cancer-related pathway.

Table 2: Inhibitory Activity of Thiophene Derivatives against PI3K Isoforms

| Compound Class | Target Isoform | IC₅₀ Value | Reference |

|---|---|---|---|

| Thiophene-containing triaryl pyrazoline (Compound 3s) | PI3Kγ | 0.066 µM nih.gov | nih.gov |

| Thiophene-containing triaryl pyrazoline (Compound 3s) | PI3Kα | 42.600 µM nih.gov | nih.gov |

| Thienopyrimidine (Compound 9a) | PI3Kα | Data not specified, but showed cell growth inhibition (IC₅₀ = 9.80 µM in A549 cells) mdpi.com | mdpi.com |

| Tetra-substituted thiophene (Compound 10) | PI3Kα | Data not specified, but showed cellular activity (IC₅₀ = 80 nM in NCI-H1975 cells) nih.gov | nih.gov |

Interaction with Anti-Apoptotic Proteins (e.g., Bcl-2 Family, Mcl-1)

Derivatives containing the 3-phenylthiophene-2-sulfonamide core structure have been identified as potent inhibitors of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins. nih.gov These proteins, including Bcl-2, Bcl-xL, and Myeloid cell leukemia 1 (Mcl-1), are crucial for cell survival and are often overexpressed in cancer cells, contributing to resistance against therapies. nih.gov

Compounds with the thiophene-2-sulfonamide scaffold have been developed to specifically target these anti-apoptotic proteins. Research has demonstrated that these molecules can achieve sub-micromolar binding affinities, particularly for Mcl-1 and Bcl-2. nih.govnih.gov Structural optimization guided by structure-based design has led to the development of selective Mcl-1 inhibitors. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed that these compounds bind directly to the BH3-binding groove on the surface of proteins like Mcl-1 and Bcl-xL. nih.govnih.gov This groove is the natural binding site for pro-apoptotic proteins (like Bim, BAX, and BAK), and by occupying it, the thiophene sulfonamide derivatives prevent the sequestration of these pro-apoptotic partners, thereby promoting cell death. nih.govnih.gov

The selective inhibition of Mcl-1 is particularly significant, as elevated levels of this protein are a known cause of resistance to other anticancer drugs that target Bcl-2 and Bcl-xL. researchgate.net The development of these selective Mcl-1 inhibitors may therefore help overcome this drug resistance. nih.gov

Induction of Programmed Cell Death Pathways (e.g., Caspase-Dependent Apoptosis)

By inhibiting anti-apoptotic Bcl-2 family proteins, 3-thiophene-2-sulfonamide derivatives effectively trigger programmed cell death, or apoptosis. nih.gov The mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. nih.govmdpi.com The binding of the inhibitor to Mcl-1 or Bcl-2 disrupts the interaction between anti-apoptotic and pro-apoptotic proteins. researchgate.netnih.gov This leads to the activation of effector proteins like BAX and BAK, which permeabilize the outer mitochondrial membrane. nih.govmdpi.com

The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. mdpi.com This event initiates the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. mdpi.com These initiator caspases then cleave and activate executioner caspases, primarily caspase-3 and caspase-7. mdpi.comnih.gov The activation of these executioner caspases is a critical step, leading to the cleavage of key cellular proteins and ultimately resulting in the characteristic morphological changes of apoptosis and cell death. nih.govresearchgate.net

Cellular assays have confirmed that treatment with these compounds leads to the effective induction of caspase-dependent apoptosis in various tumor cell lines. nih.govresearchgate.net

Ligand-Receptor Interactions and Downstream Functional Outcomes

The primary ligand-receptor interaction for this class of compounds is the binding of the thiophene sulfonamide molecule (the ligand) to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins (the receptors). nih.govnih.gov This interaction is highly specific and is the foundation of the compound's mechanism of action. nih.govresearchgate.net

Key Interaction Details:

Ligand: 3-Phenylthiophene-2-sulfonamide derivatives. nih.gov

Receptor: Anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL. nih.gov

Binding Site: The hydrophobic BH3-binding groove on the protein surface. nih.govnih.gov

The downstream functional outcome of this binding is the disruption of a critical protein-protein interaction—the sequestration of pro-apoptotic proteins (e.g., Bim, Bak) by anti-apoptotic proteins. researchgate.netnih.gov Once released, these pro-apoptotic proteins are free to initiate the apoptotic cascade. The ultimate functional outcome is the selective killing of cells that are dependent on the over-expression of these anti-apoptotic proteins for their survival, such as certain cancer cells. nih.govresearchgate.net Co-immunoprecipitation experiments have confirmed this target engagement within cells, demonstrating that the compounds effectively interact with Mcl-1, leading to apoptosis. nih.govresearchgate.net

Effects on Biochemical Metabolic Processes (e.g., Folic Acid Biosynthesis)

The sulfonamide functional group present in this compound is well-known for its ability to interfere with the folic acid (folate) biosynthesis pathway in microorganisms. researchgate.netresearchgate.net This mechanism is the basis for the antibacterial action of sulfonamide drugs. youtube.com

Bacteria cannot import folic acid and must synthesize it de novo. youtube.com A crucial step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS). researchgate.netresearchgate.net

Sulfonamides, including thiophene sulfonamide derivatives, are structural analogs of PABA. researchgate.netevitachem.com Due to this structural similarity, they act as competitive inhibitors of the DHPS enzyme. youtube.com The sulfonamide molecule competes with PABA for the active site of the enzyme. evitachem.com When the sulfonamide binds to DHPS, it prevents the synthesis of dihydropteroate, thereby blocking the entire folic acid synthesis pathway. researchgate.netnih.gov

Folic acid is essential for the synthesis of nucleotides (precursors to DNA and RNA) and certain amino acids. youtube.com By inhibiting its production, sulfonamides halt cell growth and division in susceptible bacteria. researchgate.net

| Component | Role | Effect of Sulfonamide |

|---|---|---|

| para-aminobenzoic acid (PABA) | Substrate | Competitively replaced by sulfonamide |

| Dihydropteroate Synthase (DHPS) | Enzyme | Inhibited by sulfonamide binding |

| Folic Acid | Essential Metabolite | Synthesis is blocked |

Applications of Thiophene Sulfonamide Derivatives in Diverse Scientific Fields

Coordination Chemistry and Ligand Design

The field of coordination chemistry benefits immensely from the structural diversity and chelating capabilities of thiophene (B33073) sulfonamide derivatives. These compounds can act as effective ligands, binding to metal ions to form stable complexes with tailored properties.

The synthesis of metal complexes involving thiophene sulfonamide ligands is a well-established area of research. These ligands can coordinate with a variety of metal ions, including transition metals like copper (Cu), zinc (Zn), cobalt (Co), and nickel (Ni). For instance, N-(2-aminophenyl)thiophene-2-sulfonamide has been utilized as a ligand to form complexes with Cu(II) and Fe(III). vulcanchem.com

Thiophene-derived Schiff bases are another important class of ligands. These are synthesized through the condensation of a thiophene aldehyde or ketone with a primary amine. The resulting Schiff base can then be reacted with metal salts to form the desired complexes. These complexes are often characterized by various spectroscopic techniques, including FT-IR and NMR, as well as single-crystal X-ray diffraction to determine their precise three-dimensional structures. For example, novel thiophene-derived Schiff base ligands and their corresponding M(II) complexes (where M = Cu, Zn, or Cd) have been synthesized and structurally characterized. nih.gov X-ray diffraction studies of [Zn(DE)Cl2] and [Cd(DE)Br2] complexes, where DE is (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine, revealed a distorted tetrahedral geometry around the metal centers. nih.gov

The synthesis of metal(II) complexes with thiophene-derived Schiff base ligands often involves refluxing an ethanolic solution of the respective metal(II) salt with the Schiff base ligand. nih.gov The resulting precipitate is then filtered, washed, and recrystallized to obtain the pure product. nih.gov

The structure of the thiophene sulfonamide ligand plays a crucial role in determining the coordination geometry and reactivity of the resulting metal complex. The position and nature of substituent groups on the thiophene ring and the sulfonamide nitrogen can influence the ligand's steric and electronic properties, which in turn affect how it binds to a metal ion.

The flexibility of the ligand backbone and the presence of specific donor atoms dictate the coordination number and geometry of the metal center. This, in turn, influences the chemical and physical properties of the complex, including its catalytic activity and biological efficacy. The design of ligands with specific coordination preferences is a key aspect of developing new metal-based compounds for various applications.

Catalysis Research

Thiophene sulfonamide derivatives and their metal complexes have shown promise in the field of catalysis. The ability of these compounds to facilitate or accelerate chemical reactions makes them valuable tools for synthetic chemists.

Complexes of N-(2-aminophenyl)thiophene-2-sulfonamide with Cu(II) and Fe(III) have been reported to exhibit catalytic activity in oxidation reactions. vulcanchem.com This suggests that the coordination of the thiophene sulfonamide ligand to the metal center creates a catalytically active species capable of promoting oxidative transformations.

Furthermore, recent research has highlighted a metal-free photocatalytic approach for the late-stage functionalization of sulfonamides. acs.org This method allows for the conversion of sulfonamides into sulfonyl radical intermediates, which can then be combined with various alkene fragments. acs.org While not exclusively focused on thiophene sulfonamides, this methodology opens up new avenues for the catalytic functionalization of this class of compounds, enabling the synthesis of novel derivatives with potential applications in drug discovery and materials science.

The development of redox-active benzimidazolium sulfonamides as thiolating reagents for Ni-catalyzed reductive cross-coupling of organic halides represents another advancement in this area. rsc.org This method avoids the use of odorous thiols and overcomes the issue of catalyst deactivation often seen with traditional cross-coupling reactions. rsc.org

Material Science Applications of Thiophene-Containing Structures

Thiophene-containing structures, including those with sulfonamide functionalities, are of great interest in material science due to their unique electronic and optical properties. These properties make them suitable for a wide range of applications, from functional materials to corrosion inhibitors.

Thiophene-based polymers are a significant class of π-conjugated polymers that have been extensively studied for their use in electronic devices such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). researchgate.net The incorporation of thiophene units into the polymer backbone leads to materials with desirable electronic and optical properties. researchgate.net

Microporous polymer networks (MPNs) based on thiophene have been synthesized and shown to have high surface areas, making them promising for applications in gas capture and separation, as well as in sensors. acs.org These materials can be prepared through both chemical and electrochemical polymerization of thiophene-based monomers. acs.org

While the direct application of 3-Ethylthiophene-2-sulfonamide in these materials is not explicitly documented, the broader class of functionalized thiophenes is crucial for tuning the properties of these advanced materials. For example, N-(2-aminophenyl)thiophene-2-sulfonamide can be used as a comonomer in the synthesis of conductive polymers like polyaniline hybrids. vulcanchem.com

Below is a table summarizing some properties of thiophene-based copolymers:

| Copolymer | Absorption Range | Band Gap (eV) | Thermal Decomposition Temperature (°C) |

| PBDTI-OD | > 760 nm | ≈ 1.5 | > 380 |

| PBDTI-DT | > 760 nm | ≈ 1.5 | > 380 |

| PTI-DT | > 760 nm | ≈ 1.5 | > 380 |

Data sourced from a study on benzodithiophene-isoindigo and thiophene-isoindigo copolymers. mdpi.com

Thiophene derivatives have been investigated as effective corrosion inhibitors for various metals and alloys. Their ability to adsorb onto the metal surface and form a protective layer helps to prevent or slow down the corrosion process.

Studies have shown that certain thiophene derivatives can act as mixed-type inhibitors, retarding both the anodic and cathodic reactions of corrosion. scribd.com The efficiency of these inhibitors often increases with their concentration but may decrease with rising temperature. scribd.comafricaresearchconnects.com The adsorption of these compounds on the metal surface typically follows established adsorption isotherms. scribd.com

For example, thiophene derivatives have been successfully used to inhibit the corrosion of 304 stainless steel in acidic solutions. scribd.com Similarly, (E)-thiophene-2-carbaldehyde oxime (OXM) and (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) have demonstrated high inhibition efficiencies of 94.0% and 96.0% respectively for AA2024-T3 aluminum alloy in 1 M HCl solution at a concentration of 10⁻³ M. nih.gov

More recently, thiophene-imidazoline derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in CO2-saturated oilfield-produced water. rsc.orgnih.gov These studies highlight the importance of the molecular structure, with longer carbon chains in the derivatives leading to better corrosion protection. nih.gov The inhibitor S4-C11, for instance, achieved an inhibition efficiency of 87.55% at a concentration of 100 mg L⁻¹. nih.gov

The following table presents data on the inhibition efficiency of some thiophene derivatives:

| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) |

| (E)-thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 | 1 M HCl | 10⁻³ M | 94.0 |

| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 | 1 M HCl | 10⁻³ M | 96.0 |

| S4-C11 (thiophene-imidazoline lauramide) | Carbon Steel | CO2-saturated water | 100 mg L⁻¹ | 87.55 |

Data compiled from studies on corrosion inhibition by thiophene derivatives. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Ethylthiophene 2 Sulfonamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. ethernet.edu.et It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Structure Confirmation

¹H and ¹³C NMR are fundamental for verifying the identity and structure of 3-Ethylthiophene-2-sulfonamide. hyphadiscovery.com The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the protons on the thiophene (B33073) ring. rsc.org The sulfonamide (SO₂NH₂) protons would typically appear as a singlet. rsc.org The chemical shifts of the thiophene ring protons are influenced by the electronic effects of the ethyl and sulfonamide substituents. chemicalbook.com

Similarly, the ¹³C NMR spectrum would show distinct signals for the two carbons of the ethyl group and the four carbons of the thiophene ring. rsc.orgchemicalbook.com The position of these signals confirms the substitution pattern on the thiophene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Analogues Note: Data is representative of thiophene sulfonamide structures and may vary for the specific compound.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiophene-H | ¹H | 6.5 - 7.8 | Doublet, Triplet |

| -CH₂- | ¹H | 2.5 - 2.9 | Quartet |

| -CH₃ | ¹H | 1.2 - 1.5 | Triplet |

| -SO₂NH₂ | ¹H | 8.7 - 10.2 | Singlet |

| Thiophene-C | ¹³C | 110 - 160 | - |

| -CH₂- | ¹³C | 20 - 30 | - |

| -CH₃ | ¹³C | 10 - 20 | - |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC) for Protein Binding Interactions

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are powerful tools for investigating the interaction between small molecules like sulfonamides and their protein targets. nih.govresearchgate.net HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C (or ¹⁵N) atoms, providing a fingerprint of the molecule or protein. nih.gov

When a sulfonamide analogue binds to a protein, changes in the chemical environment of the amino acid residues at the binding site occur. These changes cause shifts in the corresponding signals in the protein's HSQC spectrum, a phenomenon known as chemical shift perturbation (CSP). nih.govacs.org By monitoring these shifts upon titration of the ligand, researchers can map the binding site on the protein surface. nih.gov This technique is particularly effective when the protein is isotopically labeled with ¹³C or ¹⁵N. nih.gov Studies on various sulfonamide inhibitors have successfully used ¹H/¹³C HSQC to identify crucial binding interactions and determine the location of the ligands within the protein's binding pocket. nih.govchemrxiv.org

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound with high accuracy. researchgate.net It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z). This provides direct confirmation of the elemental composition of this compound.

When coupled with liquid chromatography (LC-MS), it becomes an exceptionally powerful method for assessing compound purity. usda.govchimia.ch The LC component separates the sample into its individual components, which are then introduced into the mass spectrometer for detection and identification. nih.gov This allows for the detection and potential identification of synthesis byproducts, degradation products, or other impurities, even at very low levels. chimia.ch Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that helps in the confirmation of the main compound and the characterization of unknown impurities. usda.govnih.gov

Table 2: Mass Spectrometry Data for this compound (C₆H₉NO₂S₂)

| Parameter | Value |

| Molecular Formula | C₆H₉NO₂S₂ |

| Molecular Weight | 191.27 g/mol |

| Expected [M+H]⁺ (m/z) | 192.01 |

| Expected [M+Na]⁺ (m/z) | 214.00 |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a chemical compound and for separating components of a mixture. nih.gov For purity assessment of this compound, a sample is dissolved in a suitable solvent and injected into the HPLC system.

The compound travels through a column packed with a stationary phase, propelled by a liquid mobile phase. Separation occurs based on the differential partitioning of the compound and any impurities between the two phases. A detector, typically a UV-Vis detector, records the signal as the components elute from the column. A pure compound will ideally show a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration of the compound. The presence of additional peaks indicates impurities, and their relative peak areas can be used to estimate the purity of the sample.

Table 3: Typical HPLC Parameters for Sulfonamide Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 mm x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 0.3 - 1.0 mL/min |

| Detection | UV at 254 nm or 270 nm |

| Injection Volume | 3 - 10 µL |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.commdpi.com The absorption of IR radiation or the inelastic scattering of light (Raman) excites molecules into higher vibrational states. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making these techniques excellent for functional group analysis. bdu.ac.in

For this compound, IR and Raman spectra would confirm the presence of key functional groups. researchgate.net

Sulfonamide Group: Strong characteristic bands for the asymmetric and symmetric stretching vibrations of the S=O bonds (ν as(SO₂) and ν s(SO₂)) are expected. rsc.org The N-H stretching vibration (ν(N-H)) would also be present.

Thiophene Ring: Vibrations associated with the aromatic ring, including C-H stretching, C=C stretching, and C-S stretching, would be observed. iosrjournals.org

Ethyl Group: C-H stretching and bending vibrations for the CH₃ and CH₂ groups would be identifiable.

Computational studies on thiophene sulfonamide derivatives have been used to calculate and assign these vibrational frequencies, showing good agreement with experimental data. semanticscholar.org

Table 4: Characteristic Vibrational Frequencies for Thiophene Sulfonamides

| Functional Group/Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H (Sulfonamide) | Stretching | 3200 - 3400 | IR, Raman |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| S=O (Sulfonamide) | Asymmetric Stretching | 1310 - 1370 | IR, Raman |

| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 | IR, Raman |

| C=C (Thiophene) | Ring Stretching | 1350 - 1600 | IR, Raman |

| S-N (Sulfonamide) | Stretching | 890 - 920 | IR |

Electronic and Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

While this compound itself is diamagnetic and thus EPR-silent, it can act as a ligand to form complexes with paramagnetic transition metal ions (e.g., Cu(II), Fe(III), Ni(II)). tandfonline.com Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons. nih.gov

EPR spectroscopy provides detailed information about the electronic structure of the metal center in these complexes. nih.gov The EPR spectrum is characterized by its g-values and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the metal-ligand bonds. nih.gov For instance, the coordination of the sulfonamide nitrogen or oxygen atoms and the thiophene sulfur atom to a metal ion would significantly alter the electron density at the metal center, which would be reflected in the EPR spectrum. peacta.orgresearchgate.net Studies on heme-thiolate proteins have demonstrated that EPR is highly sensitive to the bonding environment of sulfur ligands coordinated to an iron center. nih.gov This makes EPR a valuable tool for characterizing the coordination chemistry of this compound and its analogues with paramagnetic metals. peacta.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, researchers can determine the exact arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and conformational details. This method is the gold standard for unambiguous structure determination in the solid state.

For thiophene sulfonamide derivatives, X-ray crystallography confirms the planarity of the thiophene ring and the geometry of the sulfonamide group. It also reveals intermolecular interactions, such as hydrogen bonding, which are vital for understanding the packing of molecules in the crystal and can influence the compound's physical properties.

Another example is the structural analysis of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, where X-ray diffraction revealed intermolecular halogen bonds between the bromine atom and an oxygen atom of the sulfonamide moiety. mdpi.com Such detailed structural information is critical for understanding the molecule's behavior and for rational drug design.

Below is a hypothetical data table representing the kind of crystallographic information that would be obtained for a thiophene sulfonamide analogue.

| Parameter | Value |

|---|---|

| Empirical Formula | C22H16FNO2S2 |

| Formula Weight | 425.49 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.50 |

| b (Å) | 15.20 |

| c (Å) | 12.85 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (Å3) | 1978.5 |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized compound like this compound, elemental analysis is a crucial step to verify that the empirical formula of the synthesized product matches the theoretical formula. This is achieved by combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (such as carbon dioxide, water, nitrogen, and sulfur dioxide).

The results are typically presented as the weight percentage of each element. A close agreement between the experimentally found percentages and the theoretically calculated percentages for the expected molecular formula provides strong evidence for the compound's purity and identity.

For this compound (C₆H₉NO₂S₂), the theoretical elemental composition would be:

Carbon (C): 37.68%

Hydrogen (H): 4.74%

Nitrogen (N): 7.32%

Oxygen (O): 16.73%

Sulfur (S): 33.53%

In research involving novel thiophene sulfonamide derivatives, elemental analysis is routinely reported to confirm the successful synthesis of the target molecules. For example, in the synthesis of various 5-(acyloxyalkylsulfonyl)thiophene-2-sulfonamides, the elemental analysis results were found to be in close agreement with the calculated values, typically within ±0.4%. google.com

The following interactive table shows a representative comparison of theoretical and found elemental analysis data for a thiophene sulfonamide analogue, demonstrating the verification of its chemical formula.

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 33.02 | 32.84 |

| Hydrogen (H) | 4.00 | 3.96 |

| Nitrogen (N) | 4.28 | 4.25 |

Future Research Directions and Emerging Avenues for 3 Ethylthiophene 2 Sulfonamide Research

Discovery and Development of Novel Analogues with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of new analogues of 3-ethylthiophene-2-sulfonamide with superior potency and selectivity for their biological targets. Building on established principles, researchers are employing strategies like scaffold hopping and structural hybridization to create next-generation compounds.

One successful approach has been the structural optimization of related compounds, such as those with a 3-phenylthiophene-2-sulfonamide core. nih.gov By employing a scaffold-hopping strategy, researchers have designed and synthesized extensive libraries of compounds. nih.gov Evaluation of these analogues has led to the discovery of molecules with sub-micromolar binding affinities for specific anti-apoptotic proteins like Mcl-1 and Bcl-2. nih.gov Similarly, the synthesis of derivatives like 5-bromo-N-alkylthiophene-2-sulfonamides has yielded compounds with promising antibacterial activity against clinically relevant, drug-resistant bacteria. nih.gov

Another innovative strategy involves creating hybrid molecules that combine the thiophene-sulfonamide core with other pharmacokinetically favorable fragments. nih.gov This "double-headed" or hybrid design can enhance interactions with the target protein, leading to significant gains in both potency and selectivity. nih.gov Research into thiophene (B33073) carboxamide analogues has also demonstrated that systematic optimization can yield highly potent and selective inhibitors for targets such as sphingomyelin (B164518) synthase 2 (SMS2). nih.gov

The data below summarizes the inhibitory activities of selected thiophene sulfonamide and carboxamide analogues, illustrating the potential for developing highly potent and selective agents.

| Compound Class | Target(s) | Key Findings |

| 3-Phenylthiophene-2-sulfonamide Analogues | Mcl-1, Bcl-2 | Sub-micromolar binding affinities (Ki = 0.3-0.4 μM for Mcl-1). nih.gov |

| 5-Bromo-N-alkylthiophene-2-sulfonamides | New Delhi Metallo-β-lactamase | Demonstrated antibacterial efficacy against Klebsiella pneumoniae ST147. nih.gov |

| Thiophene-2-carboximidamide Analogues | Neuronal Nitric Oxide Synthase (nNOS) | Hybrid strategy yielded potent and selective double-headed inhibitors. nih.gov |

| Thiophene Carboxamide Analogues | Sphingomyelin Synthase 2 (SMS2) | Optimization led to a highly potent inhibitor with an IC50 of 28 nmol/L. nih.gov |

Identification and Validation of New Molecular Targets and Biochemical Pathways

Expanding the therapeutic utility of this compound derivatives hinges on identifying and validating novel molecular targets and the biochemical pathways they modulate. Current research has already established that these compounds can interact with a range of important biological molecules.

A significant area of investigation is in cancer therapy, where analogues have been shown to target key regulators of apoptosis. For instance, compounds with a 3-phenylthiophene-2-sulfonamide core have been identified as inhibitors of the anti-apoptotic Bcl-2 family of proteins, including Bcl-xL, Bcl-2, and Mcl-1. nih.gov Subsequent studies confirmed that these molecules induce cell death through the mitochondrial apoptosis pathway. nih.gov Further research in oncology has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a viable target for thiophene-based compounds. nih.govresearchgate.net Inhibiting VEGFR-2 is a critical strategy for disrupting tumor angiogenesis, and novel thiophene-3-carboxamide (B1338676) derivatives have demonstrated potent inhibitory activity against this receptor. nih.gov

In the field of infectious diseases, thiophene sulfonamides have been investigated as antibacterial agents. For example, 5-bromo-N-alkylthiophene-2-sulfonamides have shown efficacy against bacteria producing New Delhi Metallo-β-lactamase, a critical enzyme that confers resistance to a broad range of beta-lactam antibiotics. nih.gov

The table below highlights some of the validated and potential molecular targets for thiophene sulfonamide derivatives.

| Target | Biological Pathway | Therapeutic Area |

| Bcl-2 Family Proteins (Bcl-xL, Bcl-2, Mcl-1) | Intrinsic Apoptosis | Oncology |

| VEGFR-2 | Angiogenesis, Cell Proliferation | Oncology |

| New Delhi Metallo-β-lactamase | Bacterial Antibiotic Resistance | Infectious Disease |

| Acyl Sulfonamide Targets | Cell Proliferation (VEGF-dependent) | Oncology |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound analogues. These computational tools can process vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the drug discovery pipeline. mdpi.comnih.gov

Furthermore, generative AI models are being employed for de novo drug design, creating entirely new molecular structures optimized for desired properties. mdpi.com These models can explore a vast chemical space to design novel this compound derivatives with enhanced potency, selectivity, and favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.commdpi.com ML algorithms can predict crucial physicochemical properties like solubility and bioavailability, helping to weed out compounds with a low probability of success early in the development process. nih.gov Deep learning models can analyze complex biological data to predict the efficacy and safety of potential drug candidates, further refining the selection process. nih.gov

Exploration of New Sustainable and Efficient Synthetic Methodologies

The development of green and efficient synthetic routes is a critical goal in modern chemistry. Future research on this compound will increasingly focus on sustainable methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Several eco-friendly approaches have already been reported for the synthesis of related thiophene sulfonamides. One such method involves a multi-component reaction (MCR) that utilizes a reusable organic catalyst, L-Proline, to produce thiophene derivatives in high yields. researchgate.net This approach proceeds through a Knoevenagel condensation pathway and offers an inexpensive and sustainable route to the core structure. researchgate.net

Another green strategy involves using water as a solvent and simple bases like sodium carbonate as acid scavengers. researchgate.net This method provides a simple, efficient, and environmentally friendly way to synthesize sulfonamide derivatives from sulfonyl chlorides and amines, avoiding the use of volatile organic solvents. researchgate.net Efficient, one-pot methods are also being explored, such as the cyclization of versatile thiocarbamoyl derivatives with α-halogenated reagents, which allows for the synthesis of polysubstituted thiophenes with an easy workup and cleaner products. nih.gov Additionally, established and highly efficient reactions like the Suzuki-Miyaura cross-coupling are being adapted for the synthesis of complex thiophene sulfonamide derivatives. nih.gov

Investigation of Multi-Targeting Approaches for Complex Biological Systems

Complex diseases such as cancer and neurodegenerative disorders often involve multiple, interconnected biological pathways. As a result, selectively inhibiting a single target may not be sufficient for effective treatment. Future research into this compound will likely explore multi-targeting approaches, where a single molecule is designed to interact with two or more distinct biological targets.

The inherent structure of thiophene sulfonamides lends itself to this strategy. For example, research has shown that certain 3-phenylthiophene-2-sulfonamide analogues can bind to multiple members of the Bcl-2 protein family, including Bcl-xL, Bcl-2, and Mcl-1. nih.gov While these are related proteins, this demonstrates the principle of engaging multiple targets within a key pathway to achieve a more robust therapeutic effect.

A more direct multi-targeting strategy involves the design of "double-headed" inhibitors, which incorporate distinct pharmacophores capable of binding to different sites or even different proteins. nih.gov This approach could be applied to this compound derivatives to create compounds that, for instance, simultaneously inhibit a protein kinase and a growth factor receptor, offering a synergistic effect in cancer treatment. Such multi-target drugs could potentially overcome drug resistance mechanisms and provide superior efficacy compared to single-target agents or combination therapies.

Expanding Applications Beyond Biomedical Sciences into Other Scientific Disciplines

While the primary focus of research on thiophene sulfonamides has been in medicinal chemistry, the unique chemical properties of this scaffold suggest potential applications in a variety of other scientific fields. Thiophene-containing compounds are known for their utility in both material science and medicinal chemistry. nih.gov

In material science, the this compound structure could be incorporated into polymers to enhance thermal or chemical stability. evitachem.com The aromatic and electron-rich nature of the thiophene ring makes it a valuable building block for organic electronics, and sulfonamide functionalization could be used to tune the electronic properties of these materials. Thiophene-based azo dyes are already utilized in the textile industry, indicating a role for these compounds in the development of novel colorants and pigments. researchgate.net

In the field of agrochemicals, the thiophene sulfonamide core is of interest. The related compound 2-Thiophenesulfonamide is a known environmental transformation product of the herbicide Thifensulfuron-methyl, establishing a clear link between this chemical class and agricultural applications. nih.gov Further research could lead to the development of new insecticides, fungicides, or herbicides based on the this compound scaffold. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-Ethylthiophene-2-sulfonamide, and how can reaction conditions be optimized for high yields?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include sulfonylation of the thiophene ring, introduction of the ethyl group, and purification via column chromatography. Optimal conditions include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactant solubility and reaction efficiency .

- Temperature control : Maintaining temperatures between 0–25°C during sulfonylation prevents side reactions .

- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization or column chromatography for purity >95% .

Q. What characterization techniques are essential for confirming the structure of this compound?

Standard characterization involves:

- Spectroscopy : H NMR and C NMR to verify substituent positions and purity. IR spectroscopy confirms sulfonamide (-SONH) and thiophene ring signatures .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Elemental analysis : Ensures stoichiometric consistency for new compounds .

Q. How can researchers screen the biological activity of this compound in antimicrobial assays?

Methodological steps include:

- In vitro testing : Use standardized microbial strains (e.g., E. coli, S. aureus) in broth microdilution assays to determine minimum inhibitory concentrations (MICs) .

- Positive controls : Compare with known antibiotics (e.g., ampicillin) to benchmark activity .

- Dose-response curves : Quantify efficacy and toxicity thresholds using cell viability assays (e.g., MTT) .

Q. What role does this compound play as an intermediate in organic synthesis?

The compound serves as a precursor for:

- Heterocyclic derivatives : Functionalization at the sulfonamide or ethyl group enables access to thiazoles or fused-ring systems .

- Polymer synthesis : Its electron-deficient thiophene core contributes to conductive materials in organic electronics .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

Contradictions often arise from variations in experimental design. Resolution strategies include:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .

- Structural validation : Reconfirm compound purity via H NMR and HPLC before testing .

- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

SAR optimization involves:

- Substituent variation : Modify the ethyl group or sulfonamide moiety (e.g., halogenation, aryl substitution) to assess impact on bioactivity .

- Computational modeling : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Data correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) with activity .

Q. How can computational methods predict the material science applications of this compound?

- DFT simulations : Analyze electronic properties (e.g., charge transport, bandgap) for optoelectronic material design .